Product packaging for DIAPAUSE HORMONE (SILKWORM, 1-24)(Cat. No.:CAS No. 144774-18-5)

DIAPAUSE HORMONE (SILKWORM, 1-24)

Cat. No.: B589955
CAS No.: 144774-18-5
M. Wt: 2731.989
InChI Key: ROFXSCBNAGZVFQ-CDPUPCHDSA-N
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Description

Diapause as an Adaptive Developmental Strategy in Insects

In the intricate world of insects, survival often hinges on the ability to endure unfavorable environmental conditions. Diapause, a state of developmental arrest, stands as a remarkable adaptive strategy that enables insects to navigate periods of extreme temperatures, drought, or food scarcity. numberanalytics.comnumberanalytics.combiochemjournal.com This genetically programmed state of dormancy is a crucial element in the life histories of many insect species, allowing them to synchronize their life cycles with the availability of resources and suitable environmental conditions. biochemjournal.comfrontiersin.orgentomologyjournals.com

Unlike simple quiescence, which is a direct and reversible response to adverse conditions, diapause is a more profound physiological state initiated in anticipation of predictable environmental challenges. entomologyjournals.comdavidpublisher.com This anticipatory mechanism involves significant metabolic suppression, reduced respiration, and arrested development, ensuring the conservation of energy and enhanced resistance to environmental stressors. frontiersin.orgnih.govnumberanalytics.com Diapause can occur at various life stages—embryonic, larval, pupal, or adult—and is a key factor in the successful colonization and persistence of insects across diverse ecosystems. numberanalytics.comentomologyjournals.comnih.gov The induction of diapause is typically governed by environmental cues such as photoperiod and temperature, which trigger a cascade of hormonal and genetic responses. biochemjournal.comfrontiersin.orgdavidpublisher.com

Historical Context of Diapause Research in Bombyx mori

The study of diapause in the silkworm, Bombyx mori, has a rich history, with early research dating back to the early 20th century. numberanalytics.combioone.org Initial investigations focused on the influence of environmental factors on the number of generations (voltinism) per year. Landmark studies by Watanabe in 1918 and Kogure in 1933 were pivotal in demonstrating the profound effects of temperature and photoperiod during the mother's embryonic development on whether her offspring would enter embryonic diapause. bioone.orgbiologists.com

A significant breakthrough came in the mid-20th century with the discovery of the endocrine basis of diapause. biologists.com In 1950, Hasegawa identified the subesophageal ganglion (SG) as the primary center responsible for inducing diapause in silkworm eggs. biologists.com This discovery shifted the focus of research towards understanding the hormonal control of this process. Subsequent surgical experiments, including transplantation and extirpation of the SG, by researchers like Fukuda and Morohoshi, further solidified the understanding of the SG's role in secreting a diapause-inducing factor. biologists.com These foundational studies in B. mori not only unraveled the complexities of its own diapause but also laid the groundwork for broader investigations into insect endocrinology and the hormonal regulation of diapause across different species. biologists.com

Identification and Significance of Diapause Hormone (Silkworm, 1-24) in Embryonic Diapause Induction

The culmination of decades of research was the isolation and characterization of the elusive diapause-inducing factor, aptly named Diapause Hormone (DH). This neuropeptide, secreted by the subesophageal ganglion, is the principal agent responsible for inducing embryonic diapause in Bombyx mori. jst.go.jpscholarsresearchlibrary.comsdiarticle5.com The structure of DH was identified as a 24-amino acid peptide with an amidated C-terminus, a feature found to be indispensable for its biological activity. jst.go.jpnih.gov

The significance of Diapause Hormone (Silkworm, 1-24) lies in its specific and crucial role in the maternal determination of progeny diapause. nih.govpnas.org Released into the hemolymph of the female pupa, DH acts on the developing ovaries, triggering a series of metabolic changes in the oocytes that lead to the production of diapausing eggs. nih.govbiologists.combioone.org These changes include the accumulation of glycogen (B147801) and the pigment 3-hydroxykynurenine, which is later converted to ommochrome, giving diapause eggs their characteristic dark color. sdiarticle5.compandasilk.com Furthermore, DH signaling is essential for the subsequent conversion of glycogen to sorbitol, which acts as a cryoprotectant during the overwintering period. scholarsresearchlibrary.comresearchgate.net The discovery and characterization of DH and its receptor have provided a molecular framework for understanding how environmental cues are translated into a profound developmental switch, ensuring the survival of the next generation. pnas.orgresearchgate.net

Properties

CAS No.

144774-18-5

Molecular Formula

C116H179N37O38S

Molecular Weight

2731.989

InChI

InChI=1S/C116H179N37O38S/c1-56(2)40-73(103(180)146-75(43-62-48-129-65-23-13-12-22-64(62)65)104(181)145-74(42-61-20-10-9-11-21-61)97(174)132-52-86(159)153-38-19-28-83(153)111(188)142-69(27-18-37-128-116(123)124)99(176)150-80(113(190)191)41-57(3)4)143-93(170)58(5)134-84(157)50-130-95(172)66(25-16-35-126-114(119)120)136-100(177)70(29-31-87(160)161)140-109(186)81(53-154)152-105(182)76(44-63-49-125-55-133-63)144-94(171)59(6)135-85(158)51-131-96(173)67(26-17-36-127-115(121)122)137-106(183)78(46-90(166)167)148-110(187)82(54-155)151-101(178)71(30-32-88(162)163)139-107(184)77(45-89(164)165)147-98(175)68(24-14-15-34-117)138-102(179)72(33-39-192-8)141-108(185)79(47-91(168)169)149-112(189)92(118)60(7)156/h9-13,20-23,48-49,55-60,66-83,92,129,154-156H,14-19,24-47,50-54,117-118H2,1-8H3,(H,125,133)(H,130,172)(H,131,173)(H,132,174)(H,134,157)(H,135,158)(H,136,177)(H,137,183)(H,138,179)(H,139,184)(H,140,186)(H,141,185)(H,142,188)(H,143,170)(H,144,171)(H,145,181)(H,146,180)(H,147,175)(H,148,187)(H,149,189)(H,150,176)(H,151,178)(H,152,182)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,190,191)(H4,119,120,126)(H4,121,122,127)(H4,123,124,128)/t58-,59-,60+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-/m0/s1

InChI Key

ROFXSCBNAGZVFQ-CDPUPCHDSA-N

SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CNC=N5)NC(=O)C(C)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)N

Synonyms

DIAPAUSE HORMONE (SILKWORM, 1-24)

Origin of Product

United States

Molecular Architecture and Biosynthesis of Diapause Hormone Silkworm, 1 24

Primary Structure Elucidation and Peptide Sequencing of Diapause Hormone (Silkworm, 1-24)

The diapause hormone is a 24-amino acid neuropeptide. nih.govkyoto-u.ac.jp Its isolation and purification were achieved from approximately 55,000 complexes of the subesophageal ganglion and the first thoracic ganglion of day 1 pupae. jst.go.jp The hormone was extracted using hot water and purified through reverse-phase high-performance liquid chromatography (HPLC). jst.go.jp

The primary structure of the diapause hormone was determined to have a molecular weight of 2645. jst.go.jp Crucially, the C-terminus of the peptide is amidated, a modification found to be indispensable for its biological activity. jst.go.jpnih.gov Synthetic peptide analogs with a free acid C-terminus were found to be inactive. nih.gov The potency of shorter, C-terminally amidated analogs is dependent on their chain length, highlighting the importance of the sequence near the C-terminus. nih.gov Two forms of DH, DH-A and DH-B, have been identified. scholarsresearchlibrary.com

Table 1. Primary Structure and Properties of Silkworm Diapause Hormone.
AttributeDescriptionReference
Amino Acid Length24 residues nih.govkyoto-u.ac.jp
Molecular Weight2645 Da jst.go.jp
C-terminal ModificationAmidation (indispensable for activity) jst.go.jpnih.gov
Identified FormsDH-A and DH-B scholarsresearchlibrary.com

Genetic Encoding and Preprohormone Processing of Diapause Hormone (Silkworm, 1-24)

The diapause hormone is encoded by a single gene, the DH-PBAN gene, which also encodes the pheromone biosynthesis activating neuropeptide (PBAN) and three other neuropeptides. nih.govbioone.org This gene is located on chromosome 11. nih.govcambridge.org The gene is comprised of six exons and five introns. nih.gov The diapause hormone sequence, along with a signal sequence, is encoded in the first and second exons. nih.gov

The transcription of the DH-PBAN gene produces a single mRNA that is translated into a large precursor polyprotein. nih.govbioone.org This preprohormone undergoes post-translational processing to release the five distinct neuropeptides. bioone.orgresearchgate.net This processing involves enzymatic cleavage at specific sites (GKR, KK, GRR, and GR sequences) and subsequent amidation of the C-terminus of the resulting peptides. researchgate.net The DH-PBAN precursor mRNA is expressed in the subesophageal ganglion of both males and females. cambridge.org

Cellular and Subcellular Localization of Diapause Hormone (Silkworm, 1-24) Synthesis

The synthesis of diapause hormone is localized within specific neurosecretory cells in the central nervous system of the silkworm.

Role of Neurosecretory Cells in the Subesophageal Ganglion (SG)

The primary site of diapause hormone synthesis is the subesophageal ganglion (SG), a part of the insect's central nervous system. kyoto-u.ac.jpbioone.orgzju.edu.cn Immunocytochemical studies have identified three distinct clusters of neurosecretory cells on the ventral midline of the SG that produce DH. kyoto-u.ac.jpbioone.org These clusters are located in the anterior, medial, and posterior regions of the SG, containing four, six, and two cells, respectively. bioone.orgresearchgate.net

Specifically, a pair of large neurosecretory cells in the posterior part of the SG are considered the primary producers of diapause hormone. scholarsresearchlibrary.comnih.govbioone.org The firing activity of these labial neurosecretory cells differs significantly between diapause-egg and non-diapause-egg producers, providing strong evidence for their role in diapause induction. nih.gov In diapause-egg producers, these cells are active throughout pupal-adult development, while in non-diapause-egg producers, they remain largely inactive. nih.gov

Mechanisms of Diapause Hormone (Silkworm, 1-24) Secretion and Hemolymphatic Transport

Following its synthesis in the neurosecretory cells of the subesophageal ganglion, the diapause hormone is transported and released into the hemolymph (insect blood) to reach its target organs. The axons of the DH-producing cells in the SG project to the corpora cardiaca (CC), a pair of neurohemal organs. bioone.orgnih.govbioone.org The hormone is transported along these axons to the CC, from where it is ultimately released into the hemolymph. nih.govbioone.org

Receptor Interactions and Signal Transduction Mechanisms of Diapause Hormone Silkworm, 1 24

Identification and Characterization of the Diapause Hormone Receptor (DHR)

The Diapause Hormone Receptor (DHR) is the specific molecular target for DH, and its interaction with the hormone is the first step in the signal transduction pathway leading to embryonic diapause.

The Diapause Hormone Receptor (DHR) in Bombyx mori has been identified and characterized as a G protein-coupled receptor (GPCR). nih.govpnas.orgscielo.brbioone.org GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways. researchgate.net The DHR shares a high degree of similarity in its amino acid sequence with receptors for mammalian neuromedin U and other insect FXPRL-amide peptides. researchgate.net Structurally, it possesses the characteristic seven transmembrane domains typical of GPCRs. researchgate.net The interaction between DH and DHR is highly specific, and this binding event initiates the downstream signaling required for diapause induction. pnas.orgscilit.com The classification of DHR as a GPCR is crucial as it implies the involvement of G proteins and second messengers in the subsequent signaling cascade. nih.govresearchgate.net

The expression of the DHR is a key determinant of tissue responsiveness to the Diapause Hormone. Research has shown that the DHR is specifically expressed in the developing ovaries of the female pupa. scielo.brbioone.orgnih.govjst.go.jp This targeted expression ensures that the hormonal signal is directed to the appropriate organ responsible for egg development.

The sensitivity of the ovaries to DH is not constant throughout development. There is a critical window during the pupal stage, specifically between 24 and 48 hours after pupation, when the developing ovaries are most receptive to the DH signal. nih.gov DH released into the hemolymph during this period acts on the DHR expressed in the ovaries to induce the diapause program in the developing oocytes. scielo.brnih.govscielo.br Following DH injection into female pupae, the mRNA levels of DHR have been observed to decline within 4 hours and then recover by the 12-hour mark, suggesting a dynamic regulation of the receptor in response to its ligand. nih.gov

Early Molecular Events and Downstream Signaling Cascades Initiated by Diapause Hormone (Silkworm, 1-24)

Upon binding of Diapause Hormone to its G protein-coupled receptor on the ovarian cells, a series of intracellular signaling events are triggered. While the complete downstream pathway is still under investigation, several key signaling cascades have been implicated. nih.gov Studies involving knockout of the DHR have revealed that its absence affects multiple cellular processes and signaling pathways, highlighting its importance in mediating physiological responses. nih.gov

Global transcriptional analysis following DHR knockout has shown an impact on pathways including the Toll/immune deficiency (Imd), Wnt, insulin-like growth factor, Hedgehog, and p38/mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov This suggests that DH signaling is integrated with a broad network of cellular regulation. Upstream of DH release, systems such as the γ-aminobutyric acid (GABA)ergic and corazonin (B39904) signaling pathways have been shown to modulate the secretion of DH, indicating a complex hierarchical control of diapause induction. pnas.orgnih.govbioone.org

Transcriptomic and Proteomic Responses to Diapause Hormone (Silkworm, 1-24) Signaling

The activation of the DHR and its downstream cascades ultimately leads to significant changes in the gene and protein expression profiles within the developing ovaries. These molecular shifts are responsible for programming the metabolic and developmental changes characteristic of diapause-destined eggs.

Transcriptomic analyses, such as RNA sequencing, have been instrumental in identifying genes that are differentially expressed in response to DH signaling. nih.gov Direct injection of synthetic DH into female pupae leads to a significant number of differentially expressed genes (DEGs) in the ovaries. In one study, 60 DEGs were identified at 4 hours post-injection, and this number increased to 221 DEGs by 12 hours post-injection. nih.gov

These DEGs are associated with a wide range of biological functions, including cellular detoxification, lipid metabolism, and epigenetic modifications. nih.gov Proteomic studies comparing diapause and non-diapause eggs have further illuminated the molecular differences, identifying hundreds of unique proteins in each state. nih.govplos.org These analyses revealed that processes like metabolism and protein synthesis are potentially more active in non-diapause eggs. plos.org

Table 1: Differentially Expressed Genes (DEGs) in Silkworm Ovaries After Diapause Hormone Injection nih.gov
Time PointNumber of DEGsAssociated Biological Processes
4 Hours Post-Injection6020E-related genes, JH-related genes, Cellular detoxification, Ribosomal proteins, Lipid metabolism, Epigenetic modifications
12 Hours Post-Injection221

Among the genes affected by DH signaling, those related to two other major insect hormones, 20-hydroxyecdysone (B1671079) (20E) and juvenile hormone (JH), are particularly significant. nih.gov Both 20E and JH are known to be key regulators of insect growth, development, and reproduction. nih.govnih.govplos.org

Transcriptomic studies have revealed that DH injection significantly alters the expression of genes involved in the 20E signaling pathway. nih.gov For example, the expression of the Broad-Complex (Br) gene, which is involved in the transmission of ecdysone (B1671078) signals, is affected by DH. nih.gov Similarly, genes related to JH biosynthesis and signaling, such as Juvenile hormone acid methyltransferase (Jhamt), are also differentially expressed. nih.goveje.czeje.cz This indicates that the action of DH is not isolated but is integrated with other major hormonal pathways to orchestrate the complex switch to a diapause state. nih.govplos.org

Table 2: Examples of Hormone-Related Genes Affected by Diapause Hormone Signaling nih.goveje.cz
Related HormoneGene ExampleObserved Expression Change
20-Hydroxyecdysone (20E)Broad-Complex (Br)Significantly up-regulated at 4h, down-regulated at 12h post-DH injection
Juvenile Hormone (JH)Juvenile hormone acid methyltransferase (Jhamt)More abundant expression in brains of diapause-egg producers

Epigenetic Modifications Influenced by Diapause Hormone (Silkworm, 1-24) Signaling

The signaling cascade initiated by the Diapause Hormone (DH) in the silkworm, Bombyx mori, culminates in profound developmental changes that lead to embryonic diapause. A critical aspect of this regulation occurs at the epigenetic level, where heritable changes in gene expression are enacted without altering the underlying DNA sequence. Research indicates that DH signaling influences several key epigenetic mechanisms, including histone modification, RNA methylation, and DNA methylation, thereby orchestrating the large-scale transcriptional and metabolic shifts required for entry into and maintenance of the diapause state.

Histone Modifications

Histone modifications are a primary mechanism for regulating chromatin structure and gene accessibility. The signaling pathway of DH has been shown to impact the expression of genes encoding histones and their modifying enzymes. A transcriptome analysis of silkworm ovaries following the injection of synthetic DH revealed significant changes in the expression of genes related to epigenetic modifications. nih.gov

Notably, 12 hours after DH injection, a significant number of genes encoding histones were downregulated. nih.gov This suggests that DH signaling may lead to alterations in nucleosome composition and chromatin architecture. Furthermore, the expression of a key enzyme, histone acetyltransferase KAT6A, was also found to be downregulated. nih.gov Histone acetyltransferases (HATs) are responsible for adding acetyl groups to histone tails, a modification generally associated with a more open chromatin structure and transcriptional activation. The DH-induced downregulation of KAT6A implies a potential reduction in histone acetylation, leading to a more condensed chromatin state and transcriptional repression of genes that would otherwise promote continuous development.

Table 1: Downregulation of Histone and Histone Acetyltransferase Genes in Silkworm Ovaries 12 Hours After Diapause Hormone Injection

Gene IDGene Name/DescriptionLog₂ Fold Changep-valueReference
XM_004928941.1Histone H2A-1.58<0.05 nih.gov
XM_004928942.1Histone H2A-1.56<0.05 nih.gov
XM_012548981.1Histone H2B-1.87<0.05 nih.gov
XM_004928943.1Histone H2B-1.75<0.05 nih.gov
XM_004921861.1Histone H3-1.45<0.05 nih.gov
XM_004921862.1Histone H3-1.39<0.05 nih.gov
XM_012549247.1Histone H4-1.99<0.05 nih.gov
XM_012549248.1Histone H4-1.88<0.05 nih.gov
XM_004924303.1Histone acetyltransferase KAT6A-1.35<0.05 nih.gov

RNA Methylation

N6-methyladenosine (m6A) is the most prevalent internal modification on eukaryotic mRNA and plays a crucial role in post-transcriptional regulation. In the context of silkworm diapause, m6A modification is emerging as a significant regulatory layer. Studies have shown that the abundance of m6A is higher in diapause-destined eggs compared to non-diapausing eggs. cambridge.org

DNA Methylation

Studies using whole-genome bisulfite sequencing have revealed that while methylation is sparse, significant differences in methylation and gene expression levels exist for hundreds of genes. nih.gov Interestingly, in the context of diapause termination, a state that is hormonally opposed to the diapause-inducing action of DH, about 74% of genes with differential methylation show both hypermethylation and increased expression. nih.govmdpi.com These genes are involved in critical biological processes such as cell differentiation, metabolism, and apoptosis. nih.gov While these studies often use artificial stimuli like hydrochloric acid to terminate diapause, the changes in DNA methyltransferase gene expression (e.g., BmDnmt1) and the resulting methylation patterns are indicative of the epigenetic reprogramming that occurs in response to hormonal cues governing diapause. mdpi.com Although a direct quantitative link showing DH-induced changes in specific DNA methylation sites is still under investigation, the correlation between the diapause state and the DNA methylome is well-established.

Table 2: Correlation of DNA Methylation and Gene Expression in Diapause-Terminated vs. Diapause-Destined Eggs

FindingDetailsAssociated ProcessesReference
Differential Methylation364 genes identified with significant differences in both methylation and expression levels between diapause-destined and diapause-terminated eggs.Cell differentiation, Metabolism, Apoptosis, Phosphorylation nih.gov
Hypermethylation and Expression74% of the differentially methylated genes exhibited both hypermethylation and elevated expression upon diapause termination.Embryonic development nih.gov
Methyltransferase ExpressionExpression of DNA methyltransferase 1 (BmDnmt1) is upregulated in diapause-terminated eggs.Genomic DNA methylation patterning mdpi.com

Physiological and Developmental Consequences of Diapause Hormone Silkworm, 1 24 Signaling

Induction of Embryonic Diapause as a Maternal Effect

The induction of embryonic diapause in the silkworm is a classic example of a maternal effect, where the phenotype of the offspring is determined by the environment and genotype of the mother. pnas.orgnih.govcore.ac.uk Specifically, environmental cues such as temperature and photoperiod experienced by the mother during her own embryonic development determine whether she will produce diapause-destined or non-diapause eggs. pnas.orgkoreascience.kr

DH is synthesized in the subesophageal ganglion (SG) of the female moth and released into the hemolymph. pnas.orgnih.govscielo.br This hormone then acts on the developing ovaries, initiating a cascade of events that leads to the production of diapause eggs. nih.govscielo.brbioone.org This maternal control ensures that the offspring enter a state of developmental arrest to survive harsh conditions that the mother's generation experienced. nih.govcore.ac.uk The injection of synthetic DH into female pupae of non-diapausing strains has been shown to successfully induce the laying of diapause eggs, confirming its central role in this process. nih.gov

The release of DH is itself under complex regulation. For instance, the neurotransmitter γ-aminobutyric acid (GABA) and the neuropeptide corazonin (B39904) are involved in modulating DH release. pnas.org Furthermore, the temperature-sensitive transient receptor potential (TRP) channel, BmTrpA1, acts as a thermosensor during the mother's embryonic stage, influencing the subsequent release of DH during her pupal-adult development. nih.govcore.ac.uk

It is noteworthy that while DH is found in other insects, its specific role in inducing diapause appears to be unique to Bombyx mori. nih.gov In some other species, such as Helicoverpa armigera, DH has the opposite effect of terminating diapause. nih.gov

Impact on Ovarian and Egg Development

The influence of Diapause Hormone extends to the fundamental processes of ovarian and egg development, directly shaping the characteristics of the next generation.

Regulation of Egg Pigmentation and Coloration

A visually striking consequence of DH signaling is the change in egg coloration. Eggs destined for diapause undergo a distinct color change, transitioning from a light yellow to a brownish or reddish hue within approximately 48 hours after being laid. nih.govnih.gov This pigmentation is due to the accumulation of ommochrome pigments in the serosa cells of the egg. scholarsresearchlibrary.com The biosynthesis of these pigments is a direct result of metabolic pathways activated by DH. Non-diapause eggs, in contrast, lack this pigment and remain light yellow or white. scholarsresearchlibrary.comgoogle.com

Influence on Egg Viability and Diapause Rate

The primary function of DH is to ensure the viability of the species by inducing diapause, a state of arrested development that allows the embryos to withstand harsh environmental conditions. The hormone directly influences the diapause rate, with its presence leading to the production of eggs that will enter this dormant state. koreascience.kr The artificial application of DH to non-diapausing silkworm strains can lead to a diapause rate of nearly 100%. nih.gov This demonstrates the hormone's potent and direct control over the developmental fate of the embryos, ensuring their survival until favorable conditions return. google.com

Diapause Hormone (Silkworm, 1-24) and Cell Cycle Arrest in Embryos

A fundamental aspect of diapause is the cessation of embryonic development, which is achieved through the arrest of the cell cycle. In diapause-destined silkworm embryos, DH signaling ultimately leads to cell cycle arrest at the G2 phase. pnas.orgnih.gov This arrest occurs shortly after the formation of the germ band, specifically after the development of the cephalic lobe and telson, and the sequential segmentation of the mesoderm. pnas.orgnih.govdeepdyve.com

Flow cytometric analysis has revealed that at the diapause stage, approximately 98% of the embryonic cells are arrested in the G2 phase. nih.govdeepdyve.com This contrasts with earlier developmental stages where cells are actively progressing through G1, S, and G2 phases. nih.govdeepdyve.com The termination of diapause, either naturally or through artificial means like chilling or HCl treatment, is marked by the rapid re-entry of these cells into the S phase from the G2 phase, indicating a resumption of the cell cycle. nih.govdeepdyve.com

Physiological States Induced by Diapause Hormone (Silkworm, 1-24)

The induction of diapause by DH is accompanied by a suite of physiological changes that prepare the embryo for a prolonged period of dormancy.

Reduced Oxygen Consumption

A key physiological indicator of the diapause state is a significant reduction in metabolic rate, which is reflected in decreased oxygen consumption. In diapause-destined eggs, oxygen consumption peaks around 24 hours after oviposition and then rapidly decreases after 48 hours as the embryo enters diapause. nih.gov This metabolic suppression is a crucial adaptation for conserving energy reserves throughout the dormant period. The initiation of diapause is established when the rate of oxygen consumption is on a downward trend. scholarsresearchlibrary.com The ability of the embryo to eventually break diapause is correlated with an increased rate of oxygen uptake. scholarsresearchlibrary.com

Suppression of DNA Synthesis and Altered Nucleic Acid Content

The signaling cascade initiated by the Diapause Hormone (DH) in the silkworm, Bombyx mori, culminates in a state of developmental arrest at the embryonic stage. A fundamental aspect of this diapause is the profound suppression of DNA synthesis, a critical prerequisite for cell division and the continuous development of the embryo. pandasilk.com The influence of DH is not a direct inhibition of embryonic development per se, but rather a strategic alteration of the egg's metabolic framework, particularly the systems governing nucleic acid metabolism, which in turn controls cell division and morphological progression. pandasilk.com

Research has demonstrated that in diapause-destined eggs, the process of DNA synthesis is markedly feeble, becoming almost undetectable by 48 hours post-fertilization under standard rearing temperatures. pandasilk.com This cessation of DNA replication is a cornerstone of the embryonic diapause state. In stark contrast, non-diapause eggs, such as those produced by female moths whose subesophageal ganglion has been removed, exhibit a nearly linear increase in DNA content following fertilization, with no indication of cessation or decline. pandasilk.com

Research Findings on Nucleic Acid Content

Studies have quantified the reduction in nucleic acids in diapause eggs, revealing a substantial decrease in both Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA). pandasilk.com This directly impacts the machinery for protein synthesis and cell proliferation, leading to the observed developmental arrest. pandasilk.comscholarsresearchlibrary.com The development of diapause-destined embryos is halted during the G2 phase of the cell cycle, immediately following the formation of the cephalic lobe and mesoderm segmentation. pnas.orgmdpi.com This arrest prevents cells from entering mitosis, thereby halting further embryonic development. mdpi.com

The following table summarizes the observed changes in nucleic acid content in diapause eggs compared to non-diapause eggs.

ParameterObservation in Diapause EggsReference
DNA Synthesis Very weak; difficult to detect 48 hours after fertilization. pandasilk.com
DNA Content Reduced by approximately 25%. pandasilk.com
RNA Content Reduced by approximately 25%. pandasilk.com
DNA/RNA Ratio Maintained at a low level (0.046), similar to non-diapause eggs. pandasilk.com

These findings underscore that the reduction in nucleic acid metabolism is a primary and direct cause of embryonic diapause in the silkworm, effectively pausing the developmental clock until environmental conditions become favorable for hatching. pandasilk.com

Neuroendocrine and Environmental Regulation of Diapause Hormone Silkworm, 1 24

Environmental Cues Modulating Diapause Hormone (Silkworm, 1-24) Secretion

The decision to produce diapause or non-diapause eggs is made by the female moth based on environmental conditions she experienced during her embryonic and larval stages. researchgate.netbioone.org This maternal effect is primarily driven by two key environmental factors: photoperiod and temperature. mdpi.comnih.gov These cues are integrated into the maternal neuroendocrine system, ultimately dictating the release of Diapause Hormone during the pupal stage, which then acts on the developing ovaries to determine the fate of the next generation. mdpi.com

Photoperiod, or day length, serves as a critical signal for inducing embryonic diapause in bivoltine strains of the silkworm. researchgate.netnih.gov The response to photoperiod is complex and can change depending on the developmental stage of the mother. bioone.orgbioone.org For instance, long-day conditions during the early larval stages can induce a higher incidence of diapause producers, a typical short-day response seen in many insects. bioone.org Conversely, long-day conditions experienced during the later larval stages (4th-5th instar) tend to induce more non-diapause producers. bioone.org This switch in photoperiodic response allows the silkworm to adapt its life cycle to seasonal transitions in temperate zones. bioone.org

The perception of the photoperiodic signal is not ocular; instead, it is mediated by extraocular photoreceptors in the head, with research pointing to the involvement of an opsin protein called Boceropsin located in the brain. nih.govbioone.org The photoperiodic information is programmed within a complex consisting of the brain, subesophageal ganglion (SG), corpora cardiaca (CC), and corpora allata (CA). nih.govbioone.org This programming ultimately modulates the secretion of DH. nih.gov Studies have shown that the expression of the insulin (B600854) receptor (InR) gene in the larval brain is photoperiod-dependent, with nighttime expression being significantly lower under non-diapause-inducing long-day conditions, suggesting its association with the diapause programming. kobe-u.ac.jp

Temperature experienced during the mother's embryonic development is the predominant environmental factor determining the diapause fate of her offspring. pnas.orgnih.govnih.gov In bivoltine strains, high incubation temperatures (e.g., 25°C) reliably result in female moths that lay diapause eggs. nih.govnews-medical.netmdpi.com In contrast, low incubation temperatures (e.g., 15°C) lead to the production of non-diapause eggs. pnas.orgnews-medical.netmdpi.com This temperature-dependent switch is a critical adaptive mechanism. koreascience.kr

The molecular sensor for this thermal information is the transient receptor potential ankyrin 1 (TRPA1) channel, BmTRPA1. nih.govpnas.org This thermosensitive channel is activated at temperatures above approximately 21°C. nih.govpnas.org Activation of BmTRPA1 during the maternal embryonic stage sets in motion a signaling cascade that ultimately leads to the release of DH during the pupal stage. pnas.orgnih.gov Consequently, DH levels in the hemolymph are higher in pupae reared under diapause-inducing high-temperature conditions (25°C) compared to those reared under non-diapause-inducing low-temperature conditions (15°C). pnas.org This difference in DH concentration is most pronounced during the middle of pupal-adult development, which is the critical period when the developing ovaries are sensitive to the hormone. mdpi.compnas.org

Table 1: Effect of Environmental Cues on Diapause Hormone Secretion and Egg Type

Environmental CueConditionEffect on DH SecretionResulting Egg TypeKey Molecular Players
Temperature (Maternal Embryonic Stage)High (~25°C)Increased DH ReleaseDiapauseBmTRPA1 (activated)
Low (~15°C)Suppressed DH ReleaseNon-diapauseBmTRPA1 (inactive)
Photoperiod (Maternal Larval Stage)Long Day (Early Instars)Promotes DH ReleaseDiapauseBoceropsin, Insulin Receptor
Long Day (Late Instars)Inhibits DH ReleaseNon-diapauseBoceropsin, Insulin Receptor

Neuroendocrine Pathways Regulating Diapause Hormone (Silkworm, 1-24) Release

The environmental information gathered during maternal development is translated into a hormonal output through a hierarchical neuroendocrine pathway. This pathway involves several key neurotransmitters and neuropeptides that converge to control the synthesis and release of DH from a specific pair of neurosecretory cells in the subesophageal ganglion (SG). bioone.orgnih.govmdpi.com

Gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, plays a crucial role in suppressing DH secretion. mdpi.com In female pupae destined to produce non-diapause eggs, a GABAergic inhibitory mechanism is active, preventing the release of DH. nih.gov This inhibition can be pharmacologically demonstrated; injecting the GABA receptor antagonist picrotoxin (B1677862) into non-diapause producers can induce the production of diapause eggs by blocking this native inhibition. nih.govmdpi.com Conversely, injecting GABA into diapause-producing pupae can lead to the laying of some non-diapause eggs. mdpi.com This suggests that GABAergic neurotransmission is a key switch that is "on" to prevent diapause and "off" to allow it. pnas.orgnih.gov

The neuropeptide Corazonin (B39904) (Crz) functions as a key upstream activator in the DH release pathway. pnas.orgnews-medical.net Crz is a member of the gonadotropin-releasing hormone (GnRH) neuropeptide family, which is known to control seasonal reproduction in vertebrates. nih.govnews-medical.net Research indicates that Crz acts hierarchically above DH, directly inducing its release. bioone.orgpnas.orgresearchgate.net The injection of Crz into pupae that would normally produce non-diapause eggs successfully induces the laying of diapause eggs. bioone.orgpnas.org The current model proposes that under non-diapause conditions, the release of Crz is chronically suppressed by the GABAergic signaling pathway. pnas.org When the GABAergic inhibition is lifted (as in diapause-inducing conditions), Crz is released, which in turn stimulates the neurosecretory cells in the SG to release DH into the hemolymph. bioone.orgpnas.org

The fine-tuning of the GABAergic signal is critical and is modulated by the GABA transporter (GAT) and the GABA-A receptor (GRD). bioone.orgnih.gov GAT is a plasma membrane protein responsible for removing GABA from the synaptic cleft, thereby terminating its inhibitory signal. bioone.orgpnas.org The expression of the GAT gene is temperature-dependent. pnas.org Under high-temperature (25°C) diapause-inducing conditions, GAT expression is high. pnas.org This leads to the rapid clearance of GABA, which disinhibits the Crz neurons, allowing for Crz and subsequent DH release. pnas.org

Conversely, under low-temperature (15°C) non-diapause conditions, GAT expression is significantly downregulated. nih.gov This results in prolonged GABAergic signaling, sustained suppression of Crz release, and consequently, inhibition of DH secretion, leading to the production of non-diapause eggs. pnas.orgnih.gov Knockout mutants of the GAT gene become mostly non-diapause producers, confirming its crucial role. bioone.org The GABA-A receptor (GRD), the target of GABA's inhibitory action on Crz neurons, is also a key component. nih.gov Its expression can be influenced by circadian clock genes, linking the daily light cycles to the GABA-DH endocrine pathway. nih.gov

Table 2: Key Components of the Neuroendocrine Pathway Regulating Diapause Hormone Release

ComponentTypePrimary Function in DH RegulationInteraction / Regulation
GABA (gamma-Aminobutyric acid)Inhibitory NeurotransmitterDirectly suppresses Corazonin (Crz) release, thereby inhibiting DH secretion. nih.govmdpi.comIts concentration in the synapse is controlled by GAT. pnas.org
Corazonin (Crz)NeuropeptideActs upstream to stimulate the release of DH. bioone.orgpnas.orgInhibited by GABAergic signaling. pnas.org
GABA Transporter (GAT)Membrane ProteinTerminates GABA signal by removing it from the synapse. bioone.orgpnas.orgExpression is temperature-dependent (high at 25°C, low at 15°C). pnas.orgnih.gov
GABA-A Receptor (GRD)Ionotropic ReceptorMediates the inhibitory effect of GABA on Crz neurons. bioone.orgnih.govTarget of GABA; its expression is linked to circadian clock genes. nih.gov

Circadian Clock Genes and Their Interaction with Diapause Hormone (Silkworm, 1-24) Pathway

The regulation of embryonic diapause in the silkworm, Bombyx mori, is a complex process orchestrated by environmental cues, primarily temperature and photoperiod, which are interpreted by the maternal insect. This environmental information is transduced through a series of internal molecular pathways, prominently featuring the circadian clock system, which in turn modulates the neuroendocrine system responsible for producing and releasing Diapause Hormone (DH). The circadian clock, an endogenous timekeeping mechanism, involves a suite of core genes whose transcriptional-translational feedback loops allow the organism to anticipate and respond to daily and seasonal environmental changes. In B. mori, key clock genes including period (per), timeless (tim), Clock (Clk), cycle (cyc), and cryptochrome (B1237616) (cry) are integral to this regulatory network. nih.govnih.govfrontiersin.org Disruption of these genes has been shown to interfere with the normal diapause induction pathway, highlighting their critical role in acting upstream of the hormonal cascade that governs this developmental arrest. nih.govnih.govdntb.gov.uaresearchgate.net

Regulation by Period (Per) and Timeless (Tim) Genes

The period (per) and timeless (tim) genes are core components of the negative feedback loop within the insect circadian clock. Their protein products, PER and TIM, dimerize and inhibit the transcriptional activity of the CLK/CYC protein complex, thereby regulating their own expression and the rhythm of other clock-controlled genes. In B. mori, both per and tim are crucial for the proper interpretation of environmental signals that determine the diapause status of the next generation.

Studies using knockout (KO) mutants have definitively established the role of these genes. When either per or tim is knocked out, the silkworms exhibit a significant disruption in temperature-dependent diapause induction. nih.govnih.gov Specifically, bivoltine strains that would normally lay 100% diapause eggs when reared under diapause-inducing conditions (e.g., 25°C and constant darkness) produce a high percentage of non-diapause eggs when these genes are non-functional. nih.gov This demonstrates that a functional clock, with intact per and tim genes, is necessary to trigger the downstream release of DH.

Research has shown that knocking out the Per gene directly impacts the secretion of DH. mdpi.com In Per-knockout mutants, the level of DH in the hemolymph during the critical pupal period (72-96 hours post-pupation) is significantly reduced. mdpi.com This effect is mediated through the γ-aminobutyric acid (GABA)ergic system. The absence of PER leads to an upregulation of the Cycle gene, which in turn increases the expression of a GABA receptor. mdpi.com This enhances the GABAergic signal, which inhibits the release of DH, ultimately leading to a non-diapause phenotype. mdpi.com Similarly, the expression of the tim gene is sensitive to diapause-inducing environmental conditions. ajol.infoajol.info Maternal exposure to high temperatures (25°C), which induces diapause, results in elevated levels of tim mRNA in the progeny eggs during a critical developmental window. ajol.infoajol.info

Table 1: Effect of Clock Gene Knockout on Diapause Induction

Cryptochrome (CRY) Involvement in Photoreception

Photoperiod is a key environmental cue for diapause induction, and cryptochromes (CRY) are flavoprotein photoreceptors that play a central role in photoentrainment of the circadian clock in many insects. B. mori possesses two types of cryptochromes: a Drosophila-like cryptochrome 1 (cry1) and a vertebrate-like cryptochrome 2 (cry2). biorxiv.org These two proteins have distinct roles in the diapause pathway.

CRY1 functions primarily as a photoreceptor involved in resetting the circadian clock in response to light. biorxiv.org Knockout of the cry1 gene leads to arrhythmic eclosion patterns in constant darkness, confirming its role in the core clock feedback loop. biorxiv.org Crucially, cry1 KO females fail to induce photoperiodic diapause, indicating that CRY1 is essential for photoperiodic time measurement. biorxiv.org Photic information perceived by CRY1 is relayed to the core clock machinery, including the TIM protein, to properly align the insect's internal rhythms with external light-dark cycles. biorxiv.org

In contrast, CRY2 appears to be a core component of the clock's negative feedback loop, similar to PER and TIM, rather than a primary photoreceptor. nih.govnih.gov Knocking out cry2 disrupts temperature-dependent diapause induction, much like knockouts of per and tim. nih.govnih.govfrontiersin.org This suggests that while CRY1 is the eye of the clock, perceiving the light signal, CRY2 is part of the internal gearwork that processes this information and contributes to the regulation of downstream pathways like DH release. nih.govbiorxiv.org

Thermosensation and Transient Receptor Potential A1 (TRPA1) in Diapause Induction

Temperature is arguably the most dominant environmental factor determining diapause in bivoltine silkworm strains. frontiersin.org The molecular mechanism for sensing ambient temperature involves a specific thermosensitive ion channel, the Transient Receptor Potential Ankyrin 1 (TRPA1). The B. mori TRPA1 ortholog (BmTRPA1) functions as a heat-activated channel. nih.govnih.gov

Research has demonstrated that BmTRPA1 is activated at temperatures above approximately 21°C. nih.govnih.gov This threshold is biologically significant, as incubation of maternal embryos at high temperatures (e.g., 25°C) induces diapause in the progeny, while incubation at low temperatures (e.g., 15°C) results in non-diapause eggs. nih.govresearchgate.net The BmTRPA1 channel acts as a molecular switch; when maternal embryos are exposed to high temperatures during a sensitive developmental period, the channel is activated. nih.govmdpi.com This activation initiates an unknown signaling cascade that ultimately leads to the release of Diapause Hormone during the pupal stage, thereby programming the progeny eggs for diapause. nih.govnih.govresearchgate.net

Experimental knockdown of the BmTrpA1 gene via embryonic RNA interference (RNAi) confirms its critical role. When BmTrpA1 expression is suppressed in embryos incubated at a diapause-inducing temperature of 25°C, the resulting moths lay non-diapause eggs. nih.gov This phenocopies the effect of low-temperature incubation, demonstrating that thermosensation via BmTRPA1 is an essential upstream event for diapause induction. Furthermore, the temporal expression of core clock genes like per, tim, and cry2 is significantly different in TRPA1 KO mutants compared to wild-type silkworms, indicating a link or cross-talk between the thermosensory pathway and the circadian clock machinery in regulating the final diapause decision. nih.govnih.govresearchgate.net

Table 2: Role of BmTRPA1 in Diapause Induction

Compound and Gene Names

NameType
Diapause Hormone (DH)Neuropeptide
period (per)Gene
PERProtein
timeless (tim)Gene
TIMProtein
Clock (Clk)Gene
CLKProtein
cycle (cyc)Gene
CYCProtein
cryptochrome 1 (cry1)Gene
CRY1Protein
cryptochrome 2 (cry2)Gene
CRY2Protein
Transient Receptor Potential A1 (TRPA1)Ion Channel Protein
BmTrpA1Gene
γ-aminobutyric acid (GABA)Neurotransmitter

Metabolic Remodeling in Response to Diapause Hormone Silkworm, 1 24

Carbohydrate Metabolism Regulation by Diapause Hormone (Silkworm, 1-24)

The regulation of carbohydrate metabolism is a cornerstone of DH action in preparing the silkworm for diapause. scholarsresearchlibrary.com The hormone directs a significant shift in the flow of carbohydrates, leading to the accumulation of energy-rich compounds in the developing ovaries and eggs. nih.govnih.gov

Glycogen (B147801) Accumulation (Hyperglycogenism) in Ovaries and Eggs

A primary effect of Diapause Hormone (Silkworm, 1-24) is the induction of hyperglycogenism, a state characterized by the substantial accumulation of glycogen in the developing ovaries and, consequently, in the mature eggs. nih.govscholarsresearchlibrary.com Diapause-destined eggs can contain approximately 1.7 times more glycogen than non-diapause eggs. scholarsresearchlibrary.compandasilk.com This accumulation is a direct response to DH signaling in the female pupa. nih.gov The hormone stimulates the developing ovaries to increase their uptake and storage of carbohydrates, creating a vital energy depot for the subsequent diapause period. nih.govresearchgate.net Over 90% of the carbohydrate reserves in diapause eggs are in the form of glycogen. scholarsresearchlibrary.com

Conversion of Trehalose (B1683222) to Glycogen

The primary source of the accumulated glycogen is trehalose, the main circulating sugar in the hemolymph of insects. scholarsresearchlibrary.comscielo.br Diapause Hormone (Silkworm, 1-24) facilitates the conversion of this hemolymph trehalose into glycogen within the developing oocytes. nih.govscholarsresearchlibrary.com This process is a critical metabolic pathway that ensures the efficient sequestration of energy reserves from the maternal system into the eggs. koreascience.kr The hormone essentially redirects the flow of trehalose from general circulation to the specific purpose of building up glycogen stores in preparation for diapause. scholarsresearchlibrary.com

Role of Trehalase Activity

The conversion of trehalose to a usable form for glycogen synthesis is dependent on the enzyme trehalase. scielo.br Diapause Hormone (Silkworm, 1-24) significantly enhances the activity of trehalase, particularly a membrane-bound form located on the surface of the oocytes. researchgate.netnih.govnih.gov This enzyme hydrolyzes trehalose into glucose molecules, which are then readily incorporated into glycogen chains within the oocyte. scholarsresearchlibrary.com Research has shown that DH stimulates the transcription of genes encoding trehalase, leading to increased enzyme production and activity. researchgate.netnih.gov The heightened trehalase activity is a rate-limiting step that is directly controlled by DH to drive glycogen accumulation. scholarsresearchlibrary.comschweizerbart.de Specifically, the treh-2 gene, which codes for an integral-membrane trehalase, is the primary contributor to the DH-enhanced trehalase activity in developing ovaries. nih.gov

Glycogen-Sorbitol-Glycerol Pathway Regulation

The large glycogen stores accumulated under the influence of Diapause Hormone (Silkworm, 1-24) are not the final energy currency during diapause. At the onset of diapause, this stored glycogen is rapidly converted into the polyols sorbitol and glycerol (B35011). scholarsresearchlibrary.comnih.gov This conversion is a key feature of the diapause-associated metabolic pathway. Sorbitol, in particular, is considered an important factor in arresting embryonic development. researchgate.net The entire metabolic sequence, from trehalose to glycogen and then to sorbitol and glycerol, is a highly regulated process initiated by DH. scholarsresearchlibrary.comkoreascience.kr The key enzymes in this pathway, including trehalase for glycogen synthesis and later, glycogen phosphorylase for glycogen breakdown, are activated in a coordinated manner in response to hormonal and environmental cues. scholarsresearchlibrary.comschweizerbart.de

Lipid Metabolism and Energy Reserve Accumulation

In addition to its profound effects on carbohydrate metabolism, Diapause Hormone (Silkworm, 1-24) also influences lipid metabolism to bolster the energy reserves of diapausing eggs. nih.govpandasilk.com Lipids, being more energy-dense than carbohydrates, represent a crucial long-term energy source for the metabolically suppressed embryo. scilit.com

Diapause Hormone (Silkworm, 1-24) Influence on Triglyceride Content

The diapause hormone promotes the accumulation of lipids, particularly triglycerides, in the ovaries during the middle of the pupal stage. pandasilk.com This leads to a higher lipid content in diapause eggs compared to non-diapause eggs. pandasilk.com Triglycerides serve as a major form of stored energy that can be utilized throughout the prolonged period of developmental arrest. researchgate.net The hormone's action ensures that the oocytes are well-provisioned with these essential energy reserves to support the maintenance of cellular integrity and viability during diapause. pandasilk.comresearchgate.net

Interplay with Other Metabolic Pathways

The metabolic remodeling initiated by the Diapause Hormone (DH) in the silkworm, Bombyx mori, does not occur in isolation. It is intricately connected with other major signaling pathways that govern growth, energy utilization, and stress resistance. This section explores the interplay between DH and the Insulin (B600854)/IGF signaling (IIS) pathway, the AMP-activated protein kinase (AMPK) and Target of Rapamycin (TOR) pathways, and the Adipokinetic Hormone (AKH) system.

Insulin/IGF Signaling Pathway Modulation

The Insulin/IGF signaling (IIS) pathway is a highly conserved pathway in multicellular organisms that plays a crucial role in regulating growth, development, metabolism, and aging. nih.gov In the context of silkworm diapause, DH activity leads to a significant modulation of the IIS pathway, effectively suppressing developmental processes and conserving energy.

Research indicates that the onset of diapause is correlated with the downregulation of key components of the IIS pathway. nih.gov Transcriptome analysis of diapause-destined eggs has revealed decreased expression of genes encoding insulin-like peptides (ILPs) and their receptors. nih.govresearchgate.net This reduction in insulin signaling is a critical step in initiating the metabolic shift towards diapause. The suppression of the IIS pathway is thought to be a primary mechanism through which DH enforces developmental arrest at the G2 cell cycle stage. nih.gov

Key molecular players in the IIS pathway are demonstrably affected following the DH-induced commitment to diapause. For instance, the expression of phosphatidylinositol 3-kinase (PI3K), a central mediator of insulin signaling, is significantly downregulated in diapause eggs. nih.gov This, in turn, is expected to reduce the activity of downstream effectors like Akt (also known as protein kinase B). A key consequence of reduced Akt activity is the disinhibition of the Forkhead box protein O (FoxO). nih.govfrontiersin.org FoxO is a transcription factor that, when activated, promotes the expression of genes involved in stress resistance, cell cycle arrest, and metabolism, all of which are characteristic features of the diapause state. nih.govnih.gov The upregulation of FoxO expression has been observed in diapause eggs, suggesting its pivotal role in executing the diapause program downstream of DH and IIS suppression. nih.gov

Conversely, the termination of diapause, often triggered by environmental cues like chilling, is associated with the upregulation of the IIS pathway. nih.gov Studies have shown that upon breaking diapause, there is an increase in the phosphorylation of glycogen synthase kinase (GSK)-3β, a downstream target of insulin signaling, indicating a reactivation of this pathway. nih.gov This resurgence of IIS activity is essential for the resumption of embryonic development and the utilization of stored energy reserves.

Table 1: Modulation of Insulin/IGF Signaling Pathway Components during Silkworm Diapause

Gene/ProteinRole in IIS PathwayExpression/Activity during DiapauseReference
Insulin-like Peptides (ILPs)Ligands that activate the insulin receptorDownregulated nih.gov
Phosphatidylinositol 3-kinase (PI3K)Key signaling intermediaryDownregulated nih.gov
3-phosphoinositide-dependent protein kinase 1 (PDK1/2)Activates AktDownregulated nih.gov
Forkhead box protein O (FoxO)Transcription factor promoting diapause characteristicsUpregulated/Activated nih.gov
Glycogen synthase kinase (GSK)-3βDownstream target of AktDephosphorylated (activated) nih.gov

AMP-activated Protein Kinase (AMPK) and TOR Pathway Interactions

The AMP-activated protein kinase (AMPK) and the Target of Rapamycin (TOR) pathways are central regulators of cellular energy homeostasis and growth. nih.gov AMPK acts as a cellular energy sensor, being activated under conditions of low energy (high AMP/ATP ratio) to promote catabolic processes and inhibit anabolic pathways. Conversely, the TOR pathway is activated by nutrients and growth factors to stimulate protein synthesis and cell growth. mdpi.com The interplay between DH and these pathways is crucial for establishing and maintaining the hypometabolic state of diapause.

During the onset of diapause, as the organism prepares for a prolonged period of developmental arrest and limited nutrient intake, a shift in the balance between AMPK and TOR activity is observed. Transcriptomic data suggests that genes associated with AMPK are upregulated in diapause eggs. nih.gov The activation of AMPK is consistent with the metabolic slowdown characteristic of diapause, as it helps to conserve energy by inhibiting energy-expensive processes like protein synthesis, which is a primary target of the TOR pathway.

The intricate cross-talk between the IIS, AMPK, and TOR pathways, orchestrated by the initial signal of DH, ensures a coordinated metabolic response. DH-induced suppression of IIS leads to lower growth signals, which, combined with the activation of the energy-sensing AMPK pathway, results in the potent inhibition of the TOR pathway, thereby locking the embryo in a state of arrested development and heightened stress resistance.

Table 2: Key Interactions of AMPK and TOR Pathways in Diapause

Pathway ComponentFunctionState during DiapauseConsequenceReference
AMPKCellular energy sensor, promotes catabolismActivated/UpregulatedInhibition of anabolic processes, energy conservation nih.gov
TORSenses nutrient availability, promotes growth and protein synthesisInhibited/DownregulatedSuppression of cell growth and proliferation, cell cycle arrest mdpi.comnih.gov

Adipokinetic Hormone (AKH) Influence

Adipokinetic hormones (AKHs) are neuropeptides that function as the insect equivalent of glucagon, primarily responsible for mobilizing energy reserves, such as carbohydrates and lipids, from the fat body to the hemolymph to fuel energy-demanding activities like flight. nih.govnih.gov The role of AKH in the context of diapause presents a complex interplay with the metabolic state established by DH.

While DH promotes the accumulation and storage of energy reserves, particularly glycogen, in preparation for diapause, the function of AKH is to mobilize these stores. biologists.comschweizerbart.de This suggests an antagonistic relationship between the two hormonal systems. However, the influence of AKH during diapause is not one of simple opposition. In some insects, an upregulation of AKH has been observed during the early stages of diapause. nih.gov This seemingly counterintuitive finding is thought to be necessary for the production of cryoprotectants like trehalose, which are synthesized from stored glycogen and are vital for surviving cold conditions during diapause. nih.gov

In Bombyx mori, there are multiple forms of AKH (e.g., Bommo-AKH1 and Bommo-AKH2) and their corresponding receptors, which are involved in the regulation of energy homeostasis. nih.gov While direct evidence of DH regulating AKH synthesis or release in silkworms is still emerging, the metabolic state induced by DH—a massive buildup of glycogen in the ovaries—creates a specific context for AKH action. biologists.com It is plausible that the sensitivity of tissues to AKH is modulated during diapause to ensure that the mobilization of energy is tightly controlled and occurs only when necessary for survival, such as in the synthesis of cryoprotectants, rather than fueling developmental processes that are arrested by DH.

The nutrient-sensitive nature of AKH signaling means that it is part of the broader network, including the IIS and TOR pathways, that assesses and responds to the organism's energetic status. nih.gov Therefore, the influence of AKH on the diapausing state is likely integrated with these other pathways to fine-tune metabolism and ensure long-term survival under adverse environmental conditions.

Comparative and Evolutionary Perspectives of Diapause Hormone Silkworm, 1 24

Diapause Hormone (Silkworm, 1-24) as a Member of the FXPRLa Neuropeptide Family

Diapause Hormone (Silkworm, 1-24) is a 24-amino acid neuropeptide that belongs to the FXPRLa amide neuropeptide family. bioone.org This family of peptides is characterized by a common C-terminal amino acid sequence of Phe-X-Pro-Arg-Leu-amide (FXPRLa), where X can be Ser, Gly, or Thr. bioone.org In B. mori, DH is produced in neurosecretory cells within the subesophageal ganglion (SG). core.ac.ukmdpi.com

The gene responsible for producing DH, known as the DH-PBAN gene, encodes a polyprotein precursor. bioone.orgmdpi.com This precursor is subsequently processed to yield not only DH but also Pheromone Biosynthesis Activating Neuropeptide (PBAN) and three other subesophageal ganglion neuropeptides (SGNPs). bioone.org The shared C-terminal FXPRLa sequence among these five neuropeptides underscores their common evolutionary origin. bioone.org The primary function of DH is to induce embryonic diapause by acting on the developing ovaries of the female during the pupal-adult development stage. core.ac.uknih.govpnas.org

Evolutionary Conservation and Divergence of Diapause Hormone (Silkworm, 1-24) Gene

The gene encoding Diapause Hormone (Silkworm, 1-24) exhibits both conservation and divergence across insect species. While the FXPRLa peptide family is found in various insects, the specific function of DH in inducing diapause appears to be more specialized to the silkworm. nih.gov Interestingly, a hormone with a similar structure in the cotton bollworm, Helicoverpa armigera, has been shown to terminate diapause, highlighting a significant functional divergence. mdpi.com

Studies on the silkworm genome have revealed a high content of repetitive sequences, which may have contributed to the evolution and diversification of gene families like the one encoding DH. researchgate.net The process of domestication and selective breeding of silkworms over thousands of years has also likely influenced the genetic variation within the DH gene and its regulatory pathways, leading to the different voltinism patterns observed in various silkworm strains. researchgate.netnih.gov

Comparative Analysis of Diapause Mechanisms Across Insect Species

Diapause is a widespread phenomenon in the insect world, but the specific mechanisms and life stages at which it occurs vary significantly. nih.gov Insects can enter diapause as embryos, larvae, pupae, or adults. mdpi.com For instance, while the silkworm and some mosquito species undergo embryonic diapause, the monarch butterfly and cotton bollworm enter diapause at the pupal stage, and the fruit fly Drosophila melanogaster exhibits adult reproductive diapause. nih.gov

The regulation of diapause is a complex interplay of genetic, hormonal, and environmental factors. frontiersin.org Hormones such as juvenile hormone (JH) and ecdysteroids play crucial roles in controlling developmental arrest across different insect orders. frontiersin.orgbiochemjournal.com In many adult insects, a decline in JH levels is associated with the onset of diapause, whereas in larvae, the presence of JH can promote it. frontiersin.org The insulin (B600854)/Foxo signaling pathway has also been identified as a key regulator of gene expression patterns associated with metabolic arrest during diapause in various species. nih.gov

While general mechanisms like the insulin/Foxo pathway and the involvement of circadian clock genes are conserved across many diapausing insects, the role of Diapause Hormone (Silkworm, 1-24) appears to be highly specific to B. mori. nih.govbiorxiv.org In the silkworm, DH acts as the primary trigger for embryonic diapause. nih.govscielo.br It is released from the subesophageal ganglion and targets the developing ovaries, initiating a cascade of events that lead to developmental arrest in the eggs. nih.govscielo.br

This specificity is highlighted by the fact that while other insects possess hormones from the FXPRLa family, their functions can be quite different. nih.gov As mentioned earlier, a related peptide in Helicoverpa armigera has an opposing, diapause-terminating effect. mdpi.com This functional divergence underscores the evolutionary plasticity of neuropeptide signaling pathways in insects, where a conserved structural motif can be co-opted for distinct physiological roles in different species.

Genetic Basis of Voltinism Variation in Silkworms and Diapause Hormone (Silkworm, 1-24)

Voltinism, the number of generations an organism has in a year, is a key life-history trait in silkworms and is directly linked to the regulation of diapause. mdpi.comscielo.br Silkworm strains are categorized as univoltine (one generation per year, obligatory diapause), bivoltine (two generations, facultative diapause), or polyvoltine (multiple generations, no diapause). mdpi.comscielo.br This variation is primarily controlled by a single genetic locus known as the Voltinism (V) locus on chromosome 6, which has three main alleles: V¹, V², and V³. mdpi.com

The V locus influences the secretion of Diapause Hormone. mdpi.com The environmental conditions, particularly temperature and photoperiod, experienced by the mother during her embryonic development determine whether DH will be released in the pupal stage, thereby programming the diapause status of her offspring. bioone.orgscielo.brscielo.br For example, in bivoltine strains, incubation of the maternal eggs at high temperatures and long-day photoperiods leads to the production of diapausing eggs by the resulting adult female. scielo.br

Research has also implicated the GABAergic and corazonin (B39904) signal pathways in the control of DH secretion. researchgate.net Furthermore, genes related to the circadian clock have been shown to play a crucial role in the photoperiodic response that regulates diapause induction, likely by influencing the DH pathway. biorxiv.org The interplay between the genetic makeup at the V locus and environmental cues ultimately dictates the activity of the DH system and the resulting voltinism phenotype.

Advanced Methodologies in Diapause Hormone Silkworm, 1 24 Research

Genetic Manipulation Techniques

Genetic manipulation techniques have become indispensable for probing the genetic and molecular pathways that govern DH synthesis, secretion, and action.

CRISPR/Cas9-mediated Gene Editing (e.g., DH-PBAN, clock genes, BmSV2A/B)

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has been effectively used to create targeted gene knockouts in Bombyx mori, providing significant insights into the diapause mechanism. biochemjournal.com This powerful gene-editing tool allows for precise modifications of the silkworm genome, enabling researchers to study the function of specific genes by observing the resulting phenotypes. plos.orgusu.edu

DH-PBAN Gene: The gene encoding the precursor polyprotein for DH and the Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a primary target. Knockout of the DH-PBAN gene results in the inability of the female moth to produce diapause eggs, directly confirming its central role in diapause induction.

Clock Genes: The circadian clock is intricately linked to the photoperiodic control of diapause. CRISPR/Cas9 has been used to knock out core clock genes, including period (per), timeless (tim), Clock (Clk), cycle (cyc), and cryptochrome2 (cry2). nih.gov Knockout of these genes disrupts the normal temperature- and photoperiod-dependent diapause induction. nih.govbioone.org For instance, knocking out per or tim can significantly reduce or eliminate the diapause response, and this effect can often be rescued by injecting synthetic DH into the mutant pupae. bioone.orgmdpi.com This demonstrates that the circadian clock acts upstream, influencing the GABAergic and DH signaling pathways to control diapause. nih.gov

BmSV2A/B: While direct CRISPR/Cas9 knockout studies for synaptic vesicle glycoprotein (B1211001) 2A/B (BmSV2A/B) in the context of DH are not extensively detailed, these genes are associated with the GABAergic system. The GABAergic signaling pathway is a known regulator of DH release. Therefore, BmSV2A/B are considered potential targets for understanding the neural control of DH secretion.

Other Genes: The CRISPR/Cas9 system has also been used to study other genes that indirectly influence diapause. For example, knockout of BmGDAP2 was found to alter the expression of genes involved in hormone synthesis pathways, suggesting broader regulatory networks. nih.gov

Table 2: Summary of CRISPR/Cas9 Gene Editing Studies on Diapause Regulation

Target Gene(s)Organism/StrainPhenotypic Outcome of KnockoutImplication for Diapause Hormone Pathway
period (per), timeless (tim), Clock (Clk), cycle (cyc), cryptochrome2 (cry2)Bombyx mori (bivoltine strains)Varying percentages of non-diapause eggs laid under diapause-inducing conditions. nih.govClock genes regulate diapause by acting upstream of the DH signaling pathway. nih.gov
period (per)Bombyx mori (Daizo race)Diapause-producing action of short-day photoperiod was completely lost. bioone.orgThe per gene is critical for the photoperiodic response that leads to DH release. bioone.org
BmGDAP2Bombyx moriExtended lifespan and altered expression of genes in hormone synthesis pathways. nih.govIndirectly influences developmental and hormonal pathways that may interact with diapause regulation. nih.gov

RNA Interference (RNAi) Applications

Omics Approaches for Understanding Diapause Hormone (Silkworm, 1-24) Action

"Omics" technologies provide a global view of the molecular changes occurring within an organism in response to a specific stimulus, such as the action of DH.

Transcriptomics (RNA Sequencing, qRT-PCR)

Transcriptomics, particularly through RNA sequencing (RNA-Seq), has been instrumental in identifying the genes and pathways that are regulated by DH in the developing ovaries. In a typical experiment, synthetic DH is injected into non-diapause female pupae, and the ovaries are collected at various time points for RNA-Seq analysis. nih.govmdpi.com These studies have identified hundreds of differentially expressed genes (DEGs) following DH injection.

For instance, within hours of DH injection, the mRNA level of the DH receptor (DHR) itself declines, suggesting a feedback mechanism. nih.govmdpi.com Subsequent analysis reveals significant changes in the expression of genes involved in multiple key processes. mdpi.comnih.gov

Table 3: Selected Gene Categories Differentially Expressed in Ovaries After DH Injection

Time Point Post-InjectionGene CategoryExpression TrendPotential Role in Diapause
4 hoursDH Receptor (DHR)Down-regulatedFeedback regulation of the DH signal. nih.govmdpi.com
12 hoursRibosomal ProteinsDown-regulatedReduction in overall protein synthesis and metabolic rate. mdpi.com
12 hours20E-related genes (e.g., spo)Down-regulatedAlteration of developmental hormone pathways. mdpi.com
12 hoursLipid Metabolism GenesAltered expressionRe-allocation of energy resources for diapause. mdpi.com
12 hoursEpigenetic Modification GenesAltered expressionLong-term regulation of gene expression during developmental arrest. mdpi.com

Quantitative real-time PCR (qRT-PCR) is routinely used to validate the results obtained from RNA-Seq and to quantify the expression levels of specific target genes with high precision. mdpi.com

Proteomics and Metabolomics

Proteomic and metabolomic analyses provide further layers of understanding by cataloging the changes in proteins and small-molecule metabolites, respectively. Shotgun proteomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been used to compare the protein profiles of diapause and non-diapause eggs. nih.gov These studies have identified hundreds of proteins that are differentially abundant. Key findings include differences in the levels of:

Storage Proteins: Such as vitellogenin and egg-specific proteins, which are crucial energy reserves. nih.gov

Heat Shock Proteins (HSPs): These proteins are involved in stress resistance, a hallmark of the diapause state. nih.gov

Metabolic Enzymes: Changes in enzymes related to carbohydrate and lipid metabolism reflect the profound metabolic shift that occurs during diapause. nih.gov

Metabolomic studies, often coupled with proteomics, reveal the end products of these cellular processes. A hallmark of diapause induction by DH is a significant shift in carbohydrate metabolism. In diapause-destined eggs, glycogen (B147801), which accumulates in the ovaries under the influence of DH, is converted into cryoprotectants like sorbitol and glycerol (B35011). scholarsresearchlibrary.com Comparative metabolomic analyses of diapause versus non-diapause larvae and eggs consistently show elevated levels of these polyols, along with other metabolites like proline and specific fatty acids, which contribute to cold hardiness and maintaining a low metabolic rate. mdpi.com Conversely, intermediates of the TCA cycle are often found at reduced levels, indicating a suppression of aerobic metabolism during diapause. mdpi.com

Immunological Techniques (e.g., ELISA, Immunohistochemistry) for Diapause Hormone (Silkworm, 1-24) Detection and Localization

Immunological techniques are fundamental for the specific detection and localization of Diapause Hormone (Silkworm, 1-24). These methods leverage the high specificity of antibody-antigen interactions to identify and quantify the hormone within complex biological samples.

Enzyme-Linked Immunosorbent Assay (ELISA)

A highly sensitive sandwich ELISA has been developed for the specific quantification of DH. bioone.orgnih.gov This assay is crucial because DH is processed from a precursor protein that also yields four other neuropeptides, including Pheromone Biosynthesis Activating Neuropeptide (PBAN), all sharing a common C-terminal FXPRLamide sequence. bioone.orgnih.gov The sandwich ELISA utilizes two distinct monoclonal antibodies that recognize different epitopes on the DH molecule, ensuring that only the full, intact DH is quantified, avoiding cross-reactivity with its related peptides. bioone.org This method is sensitive enough to detect DH at femtomolar levels, equivalent to the amount present in just one-tenth of a subesophageal ganglion (SG). nih.gov

Using this technique, researchers have successfully tracked the developmental profile of DH levels in both the SG and eggs. Studies have shown that DH levels in the SG gradually rise during larval development, peaking in the early pupal stage in both diapause- and nondiapause-destined producers. nih.gov A significant decrease in DH levels is observed in the SG of diapause-egg producers during the middle pupal stage, which indicates the active release of the hormone into the hemolymph to target the developing ovaries. nih.govbioone.org

Immunohistochemistry (IHC)

Immunohistochemistry has been instrumental in pinpointing the exact location of DH production and release. Using antibodies raised against DH or the related PBAN, researchers have identified specific neurosecretory cells in the subesophageal ganglion (SG) as the source of the hormone. kyoto-u.ac.jppnas.org These immunocytochemical studies have revealed three distinct clusters of DH/PBAN immunoreactive cells located on the ventral midline of the SG. kyoto-u.ac.jp Specifically, these clusters consist of four anterior cells, six medial cells, and two posterior cells. kyoto-u.ac.jp

Further investigations combining IHC with intracellular dye injection (Lucifer Yellow) have mapped the axonal projections of these cells, showing that they extend to the corpora cardiaca (CC), the neurohemal organ from which DH is released into the hemolymph. bioone.orgkyoto-u.ac.jp IHC has also been used to observe the dynamics of DH within these cells. For instance, lower DH immunoreactivity in certain neurosecretory cells of pupae destined to lay diapause eggs suggests active hormone release, a process correlated with the determination of the diapause phenotype in the next generation. pnas.orgcore.ac.uk

Technique Application in DH Research Key Findings References
Sandwich ELISASpecific quantification of DH (1-24) in tissues.Enabled tracking of DH concentration changes during development; confirmed active release from SG in diapause-egg producers. bioone.org, nih.gov, bioone.org
ImmunohistochemistryLocalization of DH-producing neurosecretory cells.Identified three clusters of DH-immunoreactive cells in the subesophageal ganglion (SG) and their projections to the corpora cardiaca. kyoto-u.ac.jp, pnas.org, core.ac.uk

In Vitro Culture Systems for Studying Diapause Hormone (Silkworm, 1-24) Effects

In vitro culture systems provide a controlled environment to study the direct effects of DH and the mechanisms regulating its secretion, isolated from the systemic complexities of the whole organism.

Early research utilized in vitro culture of silkworm embryos to investigate the nature of the diapause-inducing factor. biologists.com By separating embryos from their native yolk and culturing them in various media, including extracts from diapause and non-diapause eggs, these studies provided foundational evidence that the diapause state is influenced by substances within the egg environment, a condition established by the maternal DH. biologists.com

More advanced organ culture systems have been developed to study the neuroendocrine regulation of DH secretion. Experiments using isolated brain-subesophageal ganglion (Br-SG) complexes have been particularly insightful. bioone.orgresearchgate.net These culture experiments demonstrated that the photoperiodic signals that program the brain to either induce or prevent diapause can be maintained in the isolated Br-SG complex. bioone.orgresearchgate.net When these complexes are cultured under specific photoperiods and then transplanted into host larvae, they can determine the diapause fate of the resulting moth's eggs. eje.cz This system has been crucial for studying the pharmacological effects of various compounds on DH secretion. For example, the application of γ-aminobutyric acid (GABA) and its antagonist, picrotoxin (B1677862), to cultured Br-SG complexes helped to elucidate the role of the GABAergic signaling pathway in controlling DH release. bioone.org

Culture System Experimental Focus Significant Discoveries References
Embryo CultureInvestigating the primary determinants of embryonic diapause.Showed that the developmental fate (diapause vs. non-diapause) is influenced by the egg's internal environment, which is set by maternal DH. biologists.com
Organ (Br-SG Complex) CultureStudying the neuroendocrine control of DH secretion.Demonstrated that photoperiodic programming of diapause is retained in vitro; enabled pharmacological manipulation to identify signaling pathways (e.g., GABAergic) that regulate DH release. bioone.org, researchgate.net

Bioinformatic and Computational Approaches for Pathway Analysis

The advent of high-throughput sequencing and advanced computational tools has revolutionized the study of DH signaling, allowing for a global analysis of the molecular events downstream of hormone action.

Transcriptome Analysis (RNA-Seq)

Transcriptome analysis via RNA sequencing (RNA-Seq) has been employed to identify genes and signaling pathways that are transcriptionally regulated in response to DH. mdpi.commdpi.com By directly injecting synthetic DH into non-diapausing pupae and sequencing the mRNA from the developing ovaries at different time points, researchers have identified numerous differentially expressed genes (DEGs). mdpi.comnih.gov These studies provide a snapshot of the early molecular response to the hormone.

Proteomic and Bioinformatic Analysis

Shotgun proteomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with bioinformatic analysis has been used to characterize the protein expression profiles of the key endocrine organs, including the brain and subesophageal ganglion. zju.edu.cn This approach helps to identify not only the proteins involved in hormone synthesis but also the broader functional networks within these tissues. zju.edu.cn Similar proteomic analyses on diapause versus non-diapause eggs have identified unique protein signatures, indicating differential metabolic and translational activity. nih.gov

Pathway Analysis

A key component of these omics-based approaches is the use of bioinformatic tools for pathway analysis, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) enrichment analysis. mdpi.comzju.edu.cnnih.gov After identifying DEGs or differentially expressed proteins, these tools are used to map them to known biological pathways. This has revealed that DH signaling impacts several key processes. For example, KEGG analysis of genes responsive to DH injection highlighted the enrichment of pathways related to cellular detoxification, lipid metabolism, ribosomal proteins, and epigenetic modifications. mdpi.com Furthermore, analysis of the pathways active during the onset of diapause revealed the significant involvement of oxidative phosphorylation, the FoxO signaling pathway, and endoplasmic reticular protein processing. mdpi.com These computational approaches are essential for moving from a long list of genes to a functional understanding of the complex cellular response to Diapause Hormone (Silkworm, 1-24). researchgate.netpnas.org

Approach Methodology Objective Key Pathways Implicated References
TranscriptomicsRNA-Seq of ovaries after DH injection.Identify genes and pathways downstream of DH signaling.20E-related genes, JH-related genes, cellular detoxification, ribosomal proteins, lipid metabolism, epigenetic modifications. nih.gov, mdpi.com
ProteomicsLC-MS/MS of endocrine organs and eggs.Characterize protein profiles associated with DH production and diapause.Metabolism, Translation, Transcription. zju.edu.cn, nih.gov
BioinformaticsKEGG and GO enrichment analysis.Assign functional context to differentially expressed genes/proteins.Oxidative phosphorylation, FoxO signaling, GABAergic signaling, Corazonin (B39904) signaling. zju.edu.cn, mdpi.com, pnas.org

Emerging Concepts and Future Research Trajectories

Elucidation of Complete Downstream Signaling Pathways of Diapause Hormone (Silkworm, 1-24)

While the initial steps of Diapause Hormone (DH) signaling, involving its interaction with the DH receptor (DHR), are relatively well-understood, the complete downstream cascade of molecular events remains largely uncharacterized. nih.gov Future research is focused on identifying and functionally validating the full complement of signaling molecules that are activated or suppressed following DHR stimulation.

Initial studies have shown that DH, secreted by the subesophageal ganglion (SG), acts on the developing ovaries through a G protein-coupled receptor to induce diapause. bioone.org The binding of DH to its receptor triggers a series of intracellular events that ultimately lead to the physiological and metabolic changes characteristic of diapause, such as the accumulation of glycogen (B147801) in the ovaries. biologists.com However, the specific G proteins, second messengers, and protein kinases that constitute this pathway are yet to be fully elucidated.

Recent transcriptomic analyses have provided some clues. For instance, after DH injection in a non-diapausing silkworm strain, the mRNA level of the DHR itself was observed to decline and then recover, suggesting a feedback mechanism. nih.gov Such studies, which analyze global gene expression changes in response to DH, are crucial for identifying candidate genes involved in the downstream signaling pathway. nih.gov The challenge now lies in functionally characterizing these candidate genes to piece together the entire signaling network, from the cell surface receptor to the nuclear and cytoplasmic effectors that orchestrate the diapause phenotype.

Integrative Systems Biology Approaches to Diapause Regulation

The regulation of diapause is a complex process involving the interplay of numerous genes, proteins, and metabolic pathways. A holistic understanding of this phenomenon necessitates the use of integrative systems biology approaches. This involves combining high-throughput "omics" data (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling to construct a comprehensive picture of diapause regulation.

Systems biology can help to identify key regulatory hubs and networks that govern the transition into, maintenance of, and exit from diapause. For example, by integrating transcriptomic and metabolomic data, researchers can link changes in gene expression to specific metabolic shifts, such as the accumulation of cryoprotectants like glycerol (B35011) and sorbitol, which are crucial for overwintering survival. frontiersin.org In the context of DH, a systems biology approach would involve mapping the interactions of the DH signaling pathway with other regulatory networks within the cell and the organism as a whole. This will provide a more dynamic and complete view of how DH orchestrates the profound physiological changes associated with diapause. nih.gov

Molecular Mechanisms of Diapause Hormone (Silkworm, 1-24) in Diapause Maintenance and Termination

While much of the research on Diapause Hormone (DH) has focused on its role in the initiation of diapause, its potential involvement in the maintenance and termination of this dormant state is an emerging area of investigation.

Diapause Maintenance: The molecular mechanisms that sustain the state of developmental arrest for extended periods are not fully understood. It is plausible that continuous or periodic signaling through the DH pathway, or the long-term downstream effects of initial DH action, are required to maintain diapause. Research is needed to investigate the expression levels of DH and its receptor (DHR) throughout the diapause period and to determine if there are ongoing signaling events that actively suppress development.

Diapause Termination: The termination of diapause is a critical transition that allows the insect to resume development when environmental conditions become favorable. In some insects, DH has been shown to have a role in terminating diapause. frontiersin.org For instance, in Helicoverpa moths, higher levels of DH in non-diapausing pupae can rapidly terminate diapause. frontiersin.org While in the silkworm, DH is primarily known as an inducer of diapause, investigating its potential role, or the role of its antagonists, in diapause termination could provide valuable insights. The development of DH agonists and antagonists has shown that these compounds can disrupt diapause, either by prematurely terminating it or by preventing its termination. usda.gov This suggests that manipulating the DH signaling pathway can influence the duration of diapause. usda.gov Studies have also shown that treatments like hydrochloric acid can terminate diapause, possibly by activating hormone-regulated pathways. nih.govpeerj.com

Future research should focus on the temporal dynamics of DH signaling throughout the entire diapause period, from initiation to termination, to fully understand its multifaceted role in this critical life history strategy.

Potential for Translational Research (within academic context, e.g., understanding insect adaptations)

The study of Diapause Hormone (DH) and its role in regulating diapause in the silkworm has significant potential for translational research within an academic context, primarily through enhancing our fundamental understanding of insect adaptations. Diapause is a remarkable adaptation that allows insects to survive in environments with predictable, harsh conditions. biochemjournal.com By dissecting the molecular and physiological mechanisms of DH-induced diapause, researchers can gain deeper insights into several key areas of evolutionary and ecological biology.

Understanding Insect Adaptations to Environmental Stress: Diapause is a key strategy for coping with a wide range of environmental stressors, including extreme temperatures, drought, and food scarcity. biochemjournal.commdpi.com A thorough understanding of the DH signaling pathway and its downstream effects can reveal the genetic and physiological basis of stress resistance in insects. This knowledge can be applied to studies of other insect species and their adaptations to diverse and changing environments.

Evolution of Life History Strategies: The evolution of diapause has played a crucial role in the diversification and distribution of insects. frontiersin.org By comparing the DH signaling pathways and their regulatory networks across different insect species with varying diapause strategies, researchers can explore the evolutionary modifications that have shaped these life history traits. This comparative approach can illuminate how a conserved hormonal system can be adapted to produce a wide array of developmental outcomes.

Predicting Insect Responses to Climate Change: Climate change is altering seasonal cues, such as temperature and photoperiod, which are critical for diapause induction and termination. biochemjournal.com Understanding the precise mechanisms by which environmental signals are transduced through the endocrine system, including the DH pathway, is essential for predicting how insect populations will respond to a changing climate. biochemjournal.com This knowledge is crucial for conservation efforts and for anticipating shifts in the distribution and abundance of both beneficial and pest insect species.

In essence, research on DH in the silkworm serves as a powerful model system for addressing fundamental questions in insect physiology, ecology, and evolution. The insights gained have broad implications for our understanding of how organisms adapt to their environments.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and purifying Diapause Hormone (DH, 1-24) from Bombyx mori?

  • Methodology : Use tissue homogenization followed by liquid chromatography (e.g., reverse-phase HPLC) for purification. Confirm purity via mass spectrometry (MS) and Edman degradation for sequence validation. Ensure proper storage at -80°C in lyophilized form to maintain stability .
  • Key Considerations : Document extraction buffers, column specifications, and validation protocols to ensure reproducibility. Reference physicochemical properties (e.g., solubility in aqueous buffers) as outlined in regulatory guidelines .

Q. How can researchers validate the bioactivity of synthetic DH (1-24) in inducing diapause?

  • Methodology : Employ in vivo assays using Bombyx mori larvae. Administer graded doses of synthetic DH during critical developmental stages and monitor diapause incidence. Compare results with natural hormone extracts using statistical tools (e.g., ANOVA) to assess efficacy .
  • Data Interpretation : Include negative controls (e.g., saline injections) and positive controls (natural DH) to minimize experimental bias. Use survival analysis to account for variability in larval responses .

Q. What databases are most effective for retrieving primary literature on DH (1-24) structure-function relationships?

  • Resources : SciFinder and Web of Science are prioritized for curated chemical data and citation tracking. Use keywords like "diapause hormone Bombyx mori peptide" and apply Boolean operators (e.g., "AND receptor binding") to refine searches .
  • Advanced Tips : Filter results by review articles for background synthesis and utilize citation tracking to identify seminal studies .

Advanced Research Questions

Q. How can contradictory findings in DH (1-24) receptor binding assays be systematically addressed?

  • Resolution Strategy : Cross-validate results using orthogonal methods (e.g., surface plasmon resonance [SPR] and isothermal titration calorimetry [ITC]). Replicate experiments under standardized conditions (pH, temperature) and include internal controls to isolate confounding variables .
  • Data Integrity : Implement blinding during data analysis and use centralized databases with audit trails to prevent unauthorized modifications .

Q. What computational approaches are suitable for predicting DH (1-24) interactions with putative receptors?

  • Methodology : Apply molecular docking simulations (e.g., AutoDock Vina) using crystallographic data of homologous receptors. Validate predictions via site-directed mutagenesis of receptor-binding domains and functional assays .
  • Challenges : Account for peptide flexibility and solvent effects in simulations. Use molecular dynamics (MD) to refine binding affinity estimates .

Q. How should researchers design longitudinal studies to assess DH (1-24) stability under varying storage conditions?

  • Experimental Design : Test stability at temperatures (-20°C, 4°C, 25°C) and buffer compositions (e.g., PBS vs. Tris-HCl). Use HPLC and circular dichroism (CD) to monitor structural integrity over time .
  • Data Reporting : Predefine acceptance criteria for degradation thresholds (e.g., ≥90% purity) and document batch-specific stability profiles for regulatory compliance .

Q. What strategies mitigate batch-to-batch variability in DH (1-24) synthesis for reproducible research?

  • Quality Control : Implement strict Good Manufacturing Practice (GMP)-like protocols for solid-phase peptide synthesis. Use LC-MS for purity assessment and NMR for structural confirmation. Maintain batch records with detailed reaction conditions .
  • Troubleshooting : Compare bioactivity across batches using standardized in vivo assays and adjust synthesis parameters (e.g., coupling efficiency) iteratively .

Methodological Best Practices

  • Literature Review : Start with specialized encyclopedias (e.g., Comprehensive Insect Physiology) to contextualize DH’s role in diapause regulation .
  • Ethical Compliance : For Bombyx mori studies, adhere to institutional guidelines on invertebrate welfare, including humane endpoints and sample size justification .
  • Data Management : Use version-controlled repositories (e.g., Zenodo) for raw spectra and assay data, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.